molecular formula C24H44N2 B1245279 Dictyophlebine

Dictyophlebine

Cat. No.: B1245279
M. Wt: 360.6 g/mol
InChI Key: NLOJUKSOUNWUSW-NLGFINLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyophlebine is a natural product found in Sarcococca hookeriana, Sarcococca saligna, and other organisms with data available.

Scientific Research Applications

Chemical Derivatives of Dictyophlebine

Research on this compound has led to the development of various chemical derivatives with significant bioactivity. For instance, different N-alkylation and hydrochlorination reactions have been applied to this compound, resulting in new derivatives with enhanced inhibitory potential towards acetyl- and butyrylcholinesterase compared to the parent compound (Devkota et al., 2007).

Microbial Transformation

This compound has been subjected to microbial transformation using Rhizopus stolonifer, leading to the production of oxidized metabolites. These metabolites, including a new product, have shown more potent inhibitory activity towards acetyl- and butyrylcholinesterase than the parent compound (Devkota et al., 2007).

Model Organism for Disease Research

Dictyostelium discoideum, associated with the research on this compound, is being used as a model for human disease analysis. It provides insights into immune-cell disease, chemotaxis, centrosomal abnormalities, lissencephaly, bacterial intracellular pathogenesis, and drug action mechanisms (Williams et al., 2006).

3Rs Model for Pharmacogenetic Research

Dictyostelium, relevant to this compound research, serves as a 3Rs (replacement, refinement, and reduction) model in pharmacogenetic research. It's used for analyzing sensitivity to medicines, natural products, and chemicals, and understanding their molecular mechanisms (Otto et al., 2016).

Gene Expression and Data Analysis

Dictyostelium discoideum, related to this compound studies, aids in gene expression and data analysis. Tools like dictyExpress facilitate explorative analysis of gene expression data, furthering our understanding of biological processes and disease mechanisms (Rot et al., 2009).

Immunostimulatory Activity

A polysaccharide from Dictyophora indusiata, associated with this compound, exhibits immunostimulatory activity. This activity involves the up-regulation of inflammatory markers and is mediated via the TLR4/NF-κB signaling pathway (Deng et al., 2016).

Properties

Molecular Formula

C24H44N2

Molecular Weight

360.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C24H44N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h16-22,25H,7-15H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+/m0/s1

InChI Key

NLOJUKSOUNWUSW-NLGFINLOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC)C)C)N(C)C

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C

Synonyms

dictyophlebine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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